molecular formula C15H20FNO4 B2364907 Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate CAS No. 176794-99-3

Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate

Cat. No.: B2364907
CAS No.: 176794-99-3
M. Wt: 297.326
InChI Key: CSKFYKNIJQMDLZ-GFCCVEGCSA-N
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Description

Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate is a chiral, non-natural amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 4-fluorophenyl substituent. This compound is primarily used in peptide synthesis and medicinal chemistry research due to its structural versatility and stability under various reaction conditions . Its synthesis involves stereoselective methods to preserve the (2R)-configuration, critical for biological activity. However, challenges in functionalization, such as sulfonation, have been reported due to steric hindrance and electronic effects imposed by the 4-fluorophenyl group .

Properties

IUPAC Name

methyl (2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKFYKNIJQMDLZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).

    Fluorination: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride (KF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester and amino groups.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthetic Applications

Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its synthetic versatility allows it to be transformed into more complex structures through established organic reactions such as:

  • Amidation Reactions : The Boc group can be removed under acidic conditions to yield free amines, which can then participate in further coupling reactions to form peptide bonds.
  • Nucleophilic Substitutions : The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, providing pathways to synthesize fluorinated derivatives with enhanced pharmacological properties.

Biological Activities

Research indicates that compounds derived from this compound exhibit various biological activities:

  • Anticancer Activity : Certain derivatives have shown promise as anticancer agents by targeting specific signaling pathways involved in tumor growth and proliferation.
  • Antiviral Properties : The compound's structure may facilitate the development of inhibitors targeting viral proteases, particularly in the context of HIV treatment .
  • Neurological Applications : Some derivatives have been investigated for their potential use in treating neurological disorders, leveraging their ability to modulate ion channels associated with epilepsy .

Case Study 1: Synthesis of Antiviral Agents

A study explored the synthesis of antiviral compounds based on this compound. The research demonstrated that modifications to the fluorophenyl group could enhance potency against HIV protease inhibitors. The synthesized compounds were evaluated for their efficacy in vitro, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Neurological Drug Development

Another research initiative focused on the use of this compound in developing drugs for drug-resistant epilepsy. By modifying the amine group post-deprotection, researchers created analogs that selectively inhibited KCNT1 channels, which are implicated in severe forms of epilepsy. These findings highlight the compound's role as a scaffold for designing new therapeutic agents targeting neurological disorders .

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Amino Group: Participates in hydrogen bonding and nucleophilic reactions.

    Fluorophenyl Group: Enhances lipophilicity and metabolic stability.

    Ester Group: Can be hydrolyzed to release active carboxylic acids.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Physicochemical Properties
Substituent Electron Effect Steric Bulk Solubility in THF
4-Fluorophenyl Moderate (-I) Low High
4-Bromophenyl Strong (-I) High Moderate
3,5-Difluorophenyl Strong (-I, -R) Moderate Low
4-Hydroxyphenyl Donor (+M) Low High (polar)

Biological Activity

Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate, commonly referred to as a derivative of amino acid compounds, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H22FNO3C_{16}H_{22}FNO_3, with a molecular weight of 303.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.

Research indicates that the compound may interact with specific biological pathways, particularly those involving amino acid metabolism and protein synthesis. The presence of the fluorophenyl group suggests potential interactions with receptors or enzymes that could modulate various physiological responses.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines have indicated that the compound possesses anticancer properties. The IC50 values for different cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against resistant bacterial strains. The findings indicated a notable reduction in bacterial growth, supporting its potential as an antibiotic agent .
  • Cytotoxicity Evaluation : In a recent dissertation, the compound was tested for its effects on cancer cell proliferation. Results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, further validating its role as an anticancer agent .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications .

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